molecular formula C13H18Cl2N2O2 B1681458 Sarcolysin CAS No. 531-76-0

Sarcolysin

Cat. No.: B1681458
CAS No.: 531-76-0
M. Wt: 305.20 g/mol
InChI Key: SGDBTWWWUNNDEQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sarcolysin, also known as Merphalan, primarily targets the DNA in cells . It chemically alters the DNA nucleotide guanine through alkylation, causing linkages between strands of DNA . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive .

Mode of Action

This compound is an alkylating agent that belongs to the class of nitrogen mustard alkylating agents . It works by interfering with the creation of DNA and RNA . It binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .

Biochemical Pathways

The biochemical pathways affected by this compound involve the DNA replication and RNA transcription processes . By causing linkages between strands of DNA, this compound disrupts the normal functioning of these pathways, leading to cell death . This is particularly effective against both dividing and non-dividing tumor cells .

Pharmacokinetics

This compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration to mice, an improvement in the pharmacokinetic parameters of this compound was associated with a higher initial level in the blood and prolonged circulation . For Merphalan, it has a bioavailability of 25–89% when taken orally . It undergoes hydrolysis to inactive metabolites and has an elimination half-life of 1.5 ± 0.8 hours . It is excreted via the kidneys .

Result of Action

The result of this compound’s action is cytotoxicity in both dividing and non-dividing tumor cells . The chemical alterations it induces in the DNA nucleotide guanine inhibit DNA and RNA synthesis, leading to cell death . This makes this compound effective in the treatment of multiple myeloma, malignant lymphoma, lymphoblastic and myeloblastic leukemia, childhood neuroblastoma, ovarian cancer, mammary adenocarcinoma, and uveal melanoma .

Safety and Hazards

Sarcolysin can cause severe irritation of the eyes and mucous membranes; bone marrow depression, hypocalcemia, and reversible lung damage . It is also suspected of damaging fertility or the unborn child .

Future Directions

There are promising results from emerging studies in novel and targeted agents for the treatment of liposarcoma . Oncolytic virotherapy, which selectively replicates in and destroys tumor cells while leaving normal cells undamaged, is also a promising future direction .

Biochemical Analysis

Biochemical Properties

Sarcolysin’s cytotoxic effect is associated with alkylation of the structural elements of DNA (purines, pyrimidines) and RNA (to a lesser extent) . It is a bifunctional alkylating agent, and its cytotoxicity is related to the extent of its interstrand cross-linking with DNA, probably by binding at the N7 position of guanine .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. After intravenous administration to mice, an improvement in the pharmacokinetic parameters of this compound was associated with a higher initial level in the blood and prolonged circulation . It also showed a predominant antitumor effect in mice with three types of tumors, resulting in a significantly greater inhibition of tumor growth and an increase in the life span of animals .

Molecular Mechanism

The primary action of this compound on the molecular structure of DNA may be expressed by weakening of the phosphoester bonds with the subsequent formation of single breaks in the polynucleotide chains of DNA . This interference with the creation of DNA and RNA is the key mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The amount and duration of the presence of this compound in the tumor tissue were significantly higher when compared with the free substance . This indicates that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the maximum inhibition of tumor growth during treatment with this compound at a dose of 8.4 mg/kg was noted in the case of lymphocytic leukemia L1210 and mouse mammary adenocarcinoma Ca755 .

Transport and Distribution

This compound, when introduced as a part of phospholipid nanoparticles, is distributed among lipoproteins and protein components of plasma . This indicates that this compound interacts with transporters or binding proteins within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action involving the alkylation of DNA and RNA, it can be inferred that this compound is likely to be localized in the nucleus where these molecules are predominantly found .

Chemical Reactions Analysis

Types of Reactions: Sarcolysin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alkylation: This reaction typically occurs in the presence of DNA within the cellular environment.

    Hydrolysis: This reaction occurs in aqueous environments, often facilitated by the presence of enzymes.

Major Products Formed:

Properties

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBTWWWUNNDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Record name D,L-SARCOLYSIN
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DSSTOX Substance ID

DTXSID9031569
Record name Merphalan
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Molecular Weight

305.20 g/mol
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Physical Description

Tiny needles (from methanol). (NTP, 1992)
Record name D,L-SARCOLYSIN
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CAS No.

531-76-0, 148-82-3, 13045-94-8
Record name D,L-SARCOLYSIN
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Record name 4-[Bis(2-chloroethyl)amino]phenylalanine
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Record name Sarcolysin [INN]
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Record name melphalan
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Record name Medphalan
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Record name Merphalan
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Record name SARCOLYSIN
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Melting Point

356 to 358 °F (decomposes) (NTP, 1992)
Record name D,L-SARCOLYSIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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